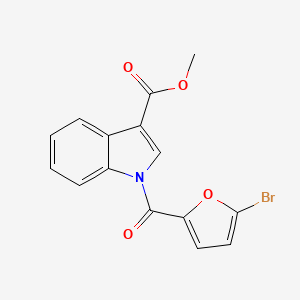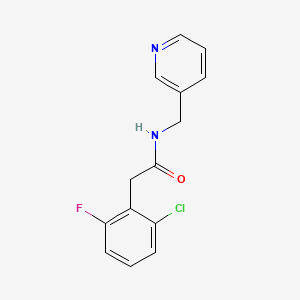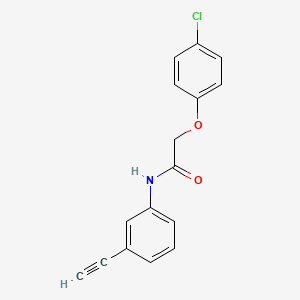
methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate, also known as MBIC, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs and treatments for various diseases. In
Mechanism of Action
The mechanism of action of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One advantage of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is its versatility in terms of its potential applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs and treatments for various diseases. However, one limitation of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are many potential future directions for the study of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate. One area of research could be the development of new drugs and treatments for cancer, autoimmune diseases, and viral infections. Another area of research could be the study of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to optimize the synthesis method of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate and to improve its solubility in water.
Synthesis Methods
The synthesis of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate can be achieved through a multi-step process that involves the condensation of 5-bromo-2-furoic acid with indole-3-carboxaldehyde, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain pure methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
Methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has been studied extensively for its potential use in the development of new drugs and treatments for various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the treatment of cancer, autoimmune diseases, and viral infections. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 1-(5-bromofuran-2-carbonyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-20-15(19)10-8-17(11-5-3-2-4-9(10)11)14(18)12-6-7-13(16)21-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMIZPDNRSTTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(5-bromofuran-2-yl)carbonyl]-1H-indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)



![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)

![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)
![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)

